deltamethrin

説明

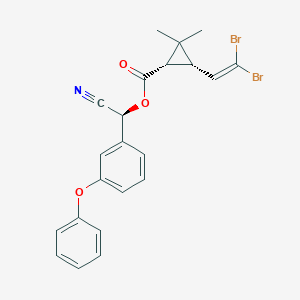

Structure

3D Structure

特性

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-QWFCFKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deltamethrin's Precise Assault on Neuronal Signaling: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

For Immediate Release

A Deep Dive into the Molecular Machinery: How the Pyrethroid Insecticide Deltamethrin Disrupts Neuronal Function by Targeting Voltage-Gated Sodium Channels.

This technical guide offers an in-depth exploration of the mechanism of action of this compound, a potent type II pyrethroid insecticide, on voltage-gated sodium channels (VGSCs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the electrophysiological and molecular interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

This compound exerts its neurotoxic effects by profoundly altering the gating kinetics of VGSCs, the fundamental proteins responsible for the rising phase of the action potential in excitable cells.[1] This disruption leads to prolonged depolarization of the neuronal membrane, causing hyperexcitability, paralysis, and ultimately, the death of the insect.[1] The core of this compound's action lies in its ability to bind to the sodium channel and stabilize its open state.[2][3]

State-Dependent Binding and Kinetic Modifications

A critical aspect of this compound's mechanism is its state-dependent interaction with the sodium channel. Evidence strongly suggests that this compound preferentially binds to the open state of the channel.[4][5][6] This "use-dependent" modification means that the insecticide's effect is more pronounced in neurons that are actively firing, as channel opening is a prerequisite for high-affinity binding.[4][7]

Upon binding, this compound induces several characteristic modifications to the sodium current:

-

Slowing of Inactivation: this compound dramatically slows the fast inactivation process of the sodium channel. This results in a persistent inward sodium current during depolarization.[8][9]

-

Inhibition of Deactivation: The closing of the channel upon repolarization (deactivation) is also significantly inhibited. This leads to the generation of a large, slowly decaying "tail current."[10][11]

-

Hyperpolarizing Shift in Activation: this compound can cause a shift in the voltage-dependence of activation to more negative potentials, meaning the channels can open at membrane potentials closer to the resting potential.[8][12]

These combined effects lead to a net increase in sodium influx, disrupting normal neuronal signaling.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on sodium channel properties.

| Parameter | Channel Type | Preparation | This compound Concentration | Observed Effect | Reference |

| Peak Current Amplitude | Human Nav1.7, Nav1.8, Nav1.9_C4 | HEK293T and ND7/23 cells | 10 µM | Significant decrease in peak inward sodium current. For example, from -3021 ± 378 pA to -890 ± 238 pA. | [8] |

| Pituitary GH3 cells | Cultured cells | 10 µM | Increase in transient (INa(T)) and late (INa(L)) sodium currents. INa(T) increased from 729 ± 54 to 952 ± 76 pA; INa(L) increased from 26 ± 34 to 265 ± 48 pA. | [11] | |

| EC50 for Current Stimulation | Pituitary GH3 cells | Cultured cells | N/A | EC50 for stimulation of INa(T): 11.2 µM; EC50 for stimulation of INa(L): 2.5 µM. | [11] |

| Channel Modification | Rat Nav1.2 and Nav1.4 mutants | Xenopus oocytes | Not specified | Transferring specific amino acid residues from insect sodium channels to mammalian channels significantly enhanced sensitivity to this compound. | [10] |

| Drosophila melanogaster (para) | Xenopus oocytes | <10 nM | All wild-type channels can be modified. | [7][13] | |

| Resistance (kdr mutations) | Drosophila melanogaster (para) with L1014F mutation | Xenopus oocytes | Not specified | 30-fold resistance to this compound. | [13] |

| Drosophila melanogaster (para) with L1014F + M918T mutations | Xenopus oocytes | Not specified | 500-fold resistance to this compound. | [13] |

Experimental Protocols

The investigation of this compound's effects on sodium channels predominantly relies on electrophysiological techniques, particularly the patch-clamp and two-electrode voltage-clamp methods.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Cells (e.g., HEK-293, GH3)

This technique allows for the recording of ionic currents from the entire cell membrane.

1. Cell Preparation:

-

Cells stably or transiently expressing the desired sodium channel isoform are cultured on glass coverslips.

-

Experiments are typically performed at room temperature (20-22°C).

2. Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA-Cl, 4-AP, CdCl₂) may be added.[14]

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.[8][9]

3. Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.

-

A high-resistance seal (giga-seal) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -90 mV or -120 mV) to keep the sodium channels in a closed, non-inactivated state.

-

Voltage protocols are applied to elicit sodium currents. A typical protocol involves a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 20-50 ms).

-

To study use-dependent effects, a train of short depolarizing pulses is applied.[11][15]

4. Data Acquisition and Analysis:

-

Currents are recorded using an amplifier, filtered, and digitized.

-

Data analysis software is used to measure parameters such as peak current amplitude, time to peak, inactivation time constants, and tail current decay.

Two-Electrode Voltage-Clamp on Xenopus laevis Oocytes

This method is widely used for the heterologous expression and characterization of ion channels.

1. Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

-

Oocytes are injected with cRNA encoding the desired sodium channel α and β subunits.

-

Injected oocytes are incubated for 2-7 days to allow for channel expression.

2. Recording Setup:

-

An oocyte is placed in a recording chamber and perfused with an external solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

3. Solutions:

-

External Solution (e.g., ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.

4. Recording Procedure:

-

The membrane potential is clamped at a holding potential (e.g., -100 mV).

-

Voltage protocols similar to those used in patch-clamping are applied to activate the sodium channels.

-

This compound is applied via the perfusion system.

5. Data Analysis:

-

The analysis of the recorded currents is similar to the whole-cell patch-clamp technique.

Visualizing the Molecular Interactions and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in studying this compound's mechanism of action.

Caption: Signaling pathway of this compound's interaction with sodium channel states.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Drosophila Sodium Channels Promotes Modification by this compound: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The insecticide this compound enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Characterization in Potent Modulation on Voltage-Gated Na+ Current Exerted by this compound, a Pyrethroid Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of modulation of tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels by tetramethrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound Acute Exposure on Nav1.6 channels and Medium Spiny Neurons of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Deltamethrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of deltamethrin, a potent synthetic pyrethroid insecticide. The information is presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate[1][2] |

| CAS Number | 52918-63-5[3] |

| Molecular Formula | C22H19Br2NO3[4][5] |

| Molar Mass | 505.2 g/mol [4] |

| Synonyms | Decamethrin, Decis, Butox, K-Othrin[1][4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, biological activity, and for the development of formulations.

| Property | Value |

| Physical State | Colorless to white or light beige, odorless crystalline solid/powder.[2][4][6] |

| Melting Point | 98-101 °C[1][2][6] |

| Boiling Point | Decomposes above 300 °C[1][2][6] |

| Density | 0.5 - 1.5 g/cm³[1][2][6] |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg to 2.0 x 10⁻⁶ Pa at 25 °C[6] |

| Water Solubility | < 0.2 µg/L to 2 µg/L at 20-25 °C (practically insoluble).[2][6] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, cyclohexanone, dichloromethane, dimethyl sulfoxide, and xylene. Sparingly soluble in ethanol (B145695) and isopropanol.[4][7] |

| n-Octanol/Water Partition Coefficient (log Kow) | 4.6 - 6.2[4][8] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Melting Point/Melting Range (OECD 102)

The melting point is determined by heating the substance and observing the temperature at which the phase transition from solid to liquid occurs.

-

Apparatus: A capillary tube apparatus with a heated block and a calibrated thermometer or a differential scanning calorimeter (DSC) can be used.

-

Procedure: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the heating block, and the temperature is raised at a slow, controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range. For DSC, a small sample is heated in a pan, and the energy absorbed during the phase transition is measured against a reference, providing a precise melting point.

Boiling Point (OECD 103)

As this compound decomposes before boiling at atmospheric pressure, this property is determined under vacuum and extrapolated to standard pressure, or decomposition is noted.

-

Apparatus: Ebulliometer or dynamic vapor pressure apparatus.

-

Procedure: The substance is heated, and the temperature at which its vapor pressure equals the applied pressure is recorded. By measuring this at several reduced pressures, the boiling point at atmospheric pressure can be estimated using the Clausius-Clapeyron equation. Observation for decomposition is critical.

Density (OECD 109)

The density of solid this compound can be determined using a pycnometer or a hydrostatic balance.

-

Apparatus: Gas pycnometer or a balance equipped for hydrostatic weighing.

-

Procedure (Gas Pycnometer): A weighed sample is placed in a chamber of known volume. The chamber is pressurized with an inert gas, and the pressure change upon expanding the gas into a second chamber allows for the calculation of the sample's volume. Density is then calculated as mass/volume.

Water Solubility (OECD 105)

The flask method is suitable for substances like this compound with low water solubility.

-

Apparatus: A flask, constant temperature shaker or magnetic stirrer, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (saturation). The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of this compound in the aqueous phase is determined analytically.

Vapor Pressure (OECD 104)

A gas saturation method or a vapor pressure balance is appropriate for substances with low volatility like this compound.

-

Apparatus: A system for passing a controlled flow of inert gas over the substance and trapping the vapor, followed by a sensitive analytical method for quantification.

-

Procedure (Gas Saturation): A stream of inert gas is passed over a sample of this compound at a constant temperature and flow rate for a known period. The vaporized substance is trapped in a sorbent tube. The amount of trapped this compound is then quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

Partition Coefficient (n-Octanol/Water) (OECD 107/117)

The shake-flask method (OECD 107) or the High-Performance Liquid Chromatography (HPLC) method (OECD 117) can be used to determine the octanol-water partition coefficient (Kow), a measure of hydrophobicity.

-

Apparatus (Shake-Flask): Separatory funnels, shaker, and analytical equipment for quantification.

-

Procedure (Shake-Flask): A solution of this compound in n-octanol is prepared and mixed with a known volume of water in a separatory funnel. The mixture is shaken until equilibrium is reached. The n-octanol and water phases are then separated, and the concentration of this compound in each phase is determined. The Kow is the ratio of the concentration in n-octanol to the concentration in water.

Signaling Pathway and Mechanism of Action

This compound is a Type II pyrethroid insecticide that primarily targets the voltage-gated sodium channels in the nervous systems of insects and, to a lesser extent, mammals. Its mode of action involves modifying the function of these channels, leading to hyperexcitability of nerve cells, paralysis, and eventual death of the insect.

The key mechanism is the prolongation of the open state of the sodium channel.[9] this compound binds to the channel protein and slows down both the activation and inactivation gates. This results in a persistent influx of sodium ions, leading to prolonged depolarization of the neuronal membrane and repetitive firing of action potentials.

Experimental Workflow: Assessing this compound's Effect on Sodium Channels

The electrophysiological effects of this compound on voltage-gated sodium channels are typically investigated using the patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells.

Detailed Methodological Steps:

-

Cell Preparation: A suitable cell line (e.g., HEK293 or Xenopus oocytes) is genetically engineered to express the specific voltage-gated sodium channel of interest. The cells are cultured under standard conditions.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Baseline Current Measurement: Voltage protocols are applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative resting potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps to activate the sodium channels. The resulting inward sodium currents are recorded.

-

This compound Application: A known concentration of this compound, dissolved in an appropriate solvent and diluted in the external recording solution, is perfused over the cell.

-

Recording of Modified Currents: The same voltage protocols are applied in the presence of this compound. The effects on the sodium current, such as a slowing of the inactivation rate and the appearance of a "tail current" upon repolarization, are recorded.

-

Data Analysis: The recorded currents are analyzed to quantify the effects of this compound. This includes measuring changes in the peak current amplitude, the time constant of inactivation, and the voltage dependence of activation and inactivation. These data provide insights into the mechanism by which this compound modifies channel function.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. books.google.cn [books.google.cn]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals [chemycal.com]

deltamethrin synthesis and stereoisomers

An In-depth Technical Guide to the Synthesis and Stereoisomers of Deltamethrin

Introduction

This compound is a potent synthetic pyrethroid insecticide, widely utilized in agriculture, public health, and veterinary applications for its high efficacy against a broad spectrum of insect pests.[1][2] First synthesized in 1974, it is distinguished from many other pyrethroids by being a single, highly active stereoisomer.[1][3] Chemically, this compound is the ester of (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (S)-α-cyano-3-phenoxybenzyl alcohol.[3][4] Its neurotoxic action targets the sodium channels in insect nerve membranes, causing paralysis and death.[5] This guide provides a detailed examination of the stereochemistry of this compound and the stereoselective synthetic pathways employed in its production.

Stereoisomers of this compound

The this compound molecule possesses three chiral centers, which gives rise to a possibility of eight stereoisomers (2³).[1][6][7] However, the remarkable insecticidal activity is almost exclusively attributed to a single isomer: the (αS, 1R, 3R) configuration.[6][8] This stereospecificity is crucial, as the other seven isomers exhibit minimal to no insecticidal effect.[6] Consequently, the commercial production of this compound is focused on isolating this specific, biologically active isomer.[3][6]

The technical-grade product is required to have a purity of greater than 98%, with a maximum of 1% trans-deltamethrin, the corresponding (1R, 3S) isomer.[1] The high stereospecificity of this compound underscores the importance of chiral chemistry in the development of modern pesticides, allowing for a reduction in the application of non-active or potentially harmful isomers into the environment.[8]

Data Presentation

Table 1: Stereoisomers of this compound and Biological Activity

| Stereoisomer Configuration | Common Name | Insecticidal Activity |

| (S)-alpha-cyano, (1R,3R)-cis | This compound | Highly Active [1][6] |

| (R)-alpha-cyano, (1S,3S)-cis | Inactive Enantiomer | Negligible |

| (S)-alpha-cyano, (1S,3S)-cis | Diastereomer | Negligible |

| (R)-alpha-cyano, (1R,3R)-cis | Diastereomer | Negligible |

| (S)-alpha-cyano, (1R,3S)-trans | trans-Deltamethrin | Low Activity[1] |

| (R)-alpha-cyano, (1S,3R)-trans | Inactive Enantiomer | Negligible |

| (S)-alpha-cyano, (1S,3R)-trans | Diastereomer | Negligible |

| (R)-alpha-cyano, (1R,3S)-trans | Diastereomer | Negligible |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₉Br₂NO₃[9] |

| Molecular Weight | 505.2 g/mol [10] |

| Physical Appearance | Odorless, white to light beige crystalline powder[3][9] |

| Melting Point | 98 - 101 °C[3] |

| Solubility (g/L at 20°C) | Acetone: 500, Benzene: 450, Dichloromethane: 700, Xylene: 250[9] |

| Log Kow | 6.20[9] |

| CAS Number | 52918-63-5[9][10] |

Visualization of Stereoisomers

Caption: Relationship between chiral centers and the active this compound isomer.

Synthesis of this compound

The industrial synthesis of this compound is a stereoselective process designed to produce the single desired (αS, 1R, 3R) isomer. The core of the synthesis is an esterification reaction between a specific chiral cyclopropanecarboxylic acid and a chiral cyanohydrin alcohol.[4][11] The overall process can be broken down into the synthesis of two key intermediates followed by their condensation.

-

Synthesis of the Acid Moiety : The acid component is (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid, also known as deltamethric acid. A common precursor for this chiral acid is (+)-3-carene, a naturally occurring bicyclic monoterpene.[12] The synthesis involves several steps to open the bicyclic ring and modify the functional groups to yield the desired cis-dibromovinyl cyclopropane structure with the correct (1R,3R) stereochemistry.

-

Synthesis of the Alcohol Moiety : The alcohol component is (S)-α-cyano-3-phenoxybenzyl alcohol. This is typically prepared starting from m-phenoxybenzaldehyde.[2] The synthesis involves the addition of a cyanide group (e.g., from hydrogen cyanide or a cyanide salt) to the aldehyde, which creates the chiral center at the alpha-carbon. Enzymatic or chemical resolution methods are then used to isolate the desired (S)-enantiomer.

-

Esterification : The final step is the esterification of the (1R,3R)-deltamethric acid (or its acid chloride) with the (S)-α-cyano-3-phenoxybenzyl alcohol.[3][4] This condensation reaction forms the ester linkage, yielding this compound. The process is carefully controlled to prevent racemization. An alternative strategy involves esterifying the racemic alcohol with the chiral acid and then separating the resulting diastereomeric esters through selective crystallization, a method that leverages the different physical properties (like solubility) of the diastereomers.[3][4]

Visualization of Synthesis Pathway

Caption: General workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Protocol 1: Generalized Stereoselective Esterification

This protocol describes a generalized method for the final esterification step. Note: Industrial processes are proprietary and may vary significantly. This is an illustrative procedure based on established chemical principles.

-

Acid Activation: (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid is converted to its more reactive acid chloride. The acid is dissolved in an inert, dry solvent (e.g., toluene (B28343) or dichloromethane) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride at a controlled temperature (e.g., 0-25°C). The reaction is monitored until completion (e.g., by IR spectroscopy). The solvent and excess chlorinating agent are removed under vacuum.

-

Esterification Reaction: The resulting acid chloride is dissolved in a dry, aprotic solvent. A stoichiometric amount of (S)-α-cyano-3-phenoxybenzyl alcohol is added, along with a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to act as an acid scavenger. The reaction is stirred at ambient or slightly elevated temperature for several hours.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid to neutralize the base and remove salts. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed in vacuo to yield crude this compound.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane (B92381) or a hexane/isopropanol mixture).[13] This step is critical for removing any remaining impurities and diastereomers, yielding high-purity crystalline this compound.

Protocol 2: Chiral HPLC for Stereoisomer Analysis

This protocol is based on methods developed for the resolution of pyrethroid stereoisomers.[7][14]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a diode-laser polarimeter is used. The polarimeter is essential for identifying enantiomers, which are not distinguished by the UV detector.[7]

-

Chromatographic Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns such as CHIRALPAK® IG or IJ, or a Lichrospher Si60 column, have shown efficacy in separating pyrethroid isomers.[7][15]

-

Mobile Phase: A normal-phase mobile phase is typically employed. A mixture of hexane and an alcohol modifier (e.g., ethanol (B145695) or 2-propanol) is common. A typical starting condition could be Hexane:Ethanol (95:5 v/v).[15] The exact ratio is optimized to achieve baseline separation.

-

Sample Preparation: A standard solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1.0 mg/mL).

-

Analysis: The sample is injected into the HPLC system. The flow rate is typically set around 1.0 mL/min. The UV detector monitors for the elution of diastereomers, while the polarimeter detects the optical rotation of each eluting peak, allowing for the identification and quantification of each enantiomer.

Table 3: Example HPLC Conditions for Stereoisomer Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IG-3)[15] |

| Mobile Phase | Hexane / Ethanol (e.g., 95:5 v/v)[15] |

| Flow Rate | 1.0 mL/min[15] |

| Temperature | 25°C[15] |

| Detection | UV Spectrometer (e.g., 280 nm) & Diode-Laser Polarimeter[7][15] |

| Injection Volume | 5-10 µL[15] |

References

- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. niir.org [niir.org]

- 3. This compound (EHC 97, 1990) [inchem.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Technical Fact Sheet [npic.orst.edu]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound (Ref: OMS 1998) [sitem.herts.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chiraltech.com [chiraltech.com]

A Comparative Analysis of Deltamethrin Metabolism in Insects and Mammals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deltamethrin, a potent synthetic pyrethroid insecticide, exhibits a significant selective toxicity, being highly effective against insects while possessing relatively low toxicity to mammals. This disparity is largely attributable to the differential metabolic pathways and detoxification rates between these two classes of organisms. This technical guide provides a comprehensive overview of the metabolic fate of this compound in insects and mammals, focusing on the enzymatic systems involved, the primary metabolites produced, and the quantitative differences in metabolic efficiency. Detailed experimental protocols for studying this compound metabolism are also provided, along with visualizations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of these critical toxicokinetic differences.

Introduction

This compound [(S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-carboxylate] is a type II pyrethroid insecticide widely used in agriculture and public health.[1] Its neurotoxic action is primarily mediated through the disruption of voltage-gated sodium channels in the nervous system of insects.[2] The relatively low mammalian toxicity of this compound is a key feature, underpinned by the rapid and efficient metabolic detoxification processes in mammals compared to insects.[3][4] Understanding the intricacies of these metabolic differences is crucial for assessing the environmental impact of this compound, developing more selective insecticides, and evaluating potential risks to non-target organisms.

This guide will delve into the core metabolic pathways of this compound, which are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. In both insects and mammals, the primary enzymatic players in Phase I metabolism are cytochrome P450 monooxygenases (CYPs) and carboxylesterases (CEs). Phase II metabolism involves the conjugation of the resulting metabolites with endogenous molecules to facilitate their excretion.

Metabolic Pathways of this compound

The metabolism of this compound proceeds primarily through two initial pathways: ester hydrolysis and oxidative attack. The relative importance of these pathways differs significantly between insects and mammals and even among different species within each class.

Mammalian Metabolism

In mammals, this compound is extensively and rapidly metabolized, primarily in the liver, and the metabolites are efficiently eliminated from the body.[5] The main metabolic reactions are ester cleavage and oxidation, followed by conjugation.[6]

The initial breakdown of this compound occurs via two main routes:

-

Ester Hydrolysis: The ester bond of this compound is cleaved by carboxylesterases (CEs), yielding two primary metabolites:

-

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)

-

3-phenoxybenzyl alcohol, which is further oxidized to 3-phenoxybenzoic acid (PB acid).[7]

-

-

Oxidative Metabolism: Cytochrome P450 enzymes catalyze the hydroxylation of this compound at various positions on both the acid and alcohol moieties. A major oxidative metabolite is 4'-hydroxy-deltamethrin.[8]

Following these initial transformations, the resulting metabolites undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate (B86663), to form more water-soluble compounds that are readily excreted in urine and feces.[7] For instance, PB acid is often found as its glucuronide conjugate, and 4'-hydroxy-PB acid is excreted as a sulfate conjugate.[7]

Figure 1: Mammalian metabolic pathway of this compound.

Insect Metabolism

In insects, the metabolic detoxification of this compound is a key mechanism of resistance. Similar to mammals, the primary enzymes involved are CYPs and CEs. However, the specific isoforms and their efficiencies can vary greatly among insect species and between susceptible and resistant strains.

-

Oxidative Metabolism: This is a major route of detoxification in many insect species. Overexpression of specific cytochrome P450 enzymes is a common mechanism of this compound resistance. These enzymes hydroxylate this compound, often at the 4' position of the phenoxybenzyl moiety, to produce 4'-hydroxy-deltamethrin.[9] This metabolite is generally less toxic than the parent compound.

-

Ester Hydrolysis: Carboxylesterases also play a role in this compound metabolism in insects by cleaving the ester linkage. Increased esterase activity is another mechanism of resistance observed in various insect populations.

-

Glutathione S-Transferases (GSTs): While direct metabolism of this compound by GSTs is not a primary pathway, these enzymes can contribute to detoxification through sequestration. GSTs can bind to this compound, preventing it from reaching its target site in the nervous system.[10] This binding is a form of passive protection.[10]

Figure 2: Insect metabolic pathways for this compound.

Quantitative Comparison of this compound Metabolism

The selective toxicity of this compound is largely due to the quantitative differences in the rates of its metabolism in mammals versus insects. Mammals generally metabolize this compound much more rapidly and efficiently.

Data Presentation

The following tables summarize the available quantitative data on this compound metabolism.

Table 1: Quantitative Data on this compound Metabolism in Mammals (Rat)

| Parameter | Enzyme System/Tissue | Value | Reference |

| Vmax | Plasma Carboxylesterases | 325.3 ± 53.4 nmol/h/ml | [11] |

| Km | Plasma Carboxylesterases | 165.4 ± 41.9 µM | [11] |

| Intrinsic Clearance (Vmax/Km) | Plasma Carboxylesterases | 2.4 | [11] |

| Vmax | Liver Carboxylesterases | 1981.8 ± 132.3 nmol/h/g liver | [11] |

| Km | Liver Carboxylesterases | 172.5 ± 22.5 µM | [11] |

| Intrinsic Clearance (Vmax/Km) | Liver Carboxylesterases | 12.0 | [11] |

| Vmax | Liver Microsomal CYP450s | 2611.3 ± 134.1 nmol/h/g liver | [11] |

| Km | Liver Microsomal CYP450s | 74.9 ± 5.9 µM | [11] |

| Intrinsic Clearance (Vmax/Km) | Liver Microsomal CYP450s | 35.5 | [11] |

| Major Metabolites (% of dose) | 4'-OH-PB acid sulfate | 49% | [7] |

| Br2CA glucuronide | 50% | [7] | |

| Unchanged this compound (feces) | 13-20% | [7] | |

| PB acid glucuronide | 13% | [7] | |

| Br2CA | 10% | [7] | |

| Thiocyanate | 38% (from 14CN label) | [7] |

Table 2: Quantitative Data on this compound Metabolism in Insects

| Parameter | Enzyme/Species | Value | Reference |

| Km | CYP6FU1 (Laodelphax striatellus) - p-nitroanisole | 17.51 ± 4.29 µM | [9] |

| Kcat | CYP6FU1 (Laodelphax striatellus) - p-nitroanisole | 0.218 ± 0.001 pmol/min/mg protein | [9] |

| Metabolite | 4-hydroxy-deltamethrin | Formed by NADPH-dependent reaction in microsomes | [9] |

Note: Quantitative data for this compound metabolism in insects is less readily available and often focuses on resistant strains and model substrates.

Experimental Protocols

This section provides an overview of the methodologies used to study this compound metabolism.

In Vitro Metabolism Assay using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolism of this compound in mammalian or insect microsomes.

Objective: To determine the rate of this compound metabolism by microsomal enzymes (CYPs and CEs).

Materials:

-

Liver microsomes (from the species of interest)

-

This compound stock solution (in a suitable solvent like acetonitrile (B52724) or DMSO)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (for CYP-mediated metabolism) or buffer alone (for CE-mediated metabolism)

-

Terminating solution (e.g., ice-cold acetonitrile)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw the liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system (if assessing CYP activity).

-

Pre-incubation: Pre-warm the incubation mixture to 37°C for 5 minutes.

-

Initiation: Add the this compound stock solution to the pre-warmed incubation mixture to start the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS to quantify the remaining this compound and/or the formation of its metabolites.

Data Analysis: The rate of this compound depletion or metabolite formation is calculated and can be used to determine kinetic parameters such as Vmax and Km by varying the substrate concentration.

Figure 3: General workflow for in vitro metabolism assay.

Sample Preparation for LC-MS/MS Analysis of this compound and Metabolites

Objective: To extract this compound and its metabolites from a biological matrix (e.g., microsomal incubation, plasma, urine) for quantitative analysis.

Materials:

-

Sample (e.g., supernatant from microsomal assay)

-

Internal standard solution

-

Extraction solvent (e.g., acetonitrile, ethyl acetate)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

-

LC-MS/MS vials

Procedure:

-

Internal Standard: Add a known amount of an appropriate internal standard to the sample to correct for extraction efficiency and matrix effects.

-

Liquid-Liquid Extraction: Add the extraction solvent to the sample, vortex vigorously to ensure thorough mixing, and then centrifuge to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the organic layer (containing this compound and its metabolites) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS/MS mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The metabolic pathways of this compound in insects and mammals, while qualitatively similar in the types of enzymes involved (CYPs and CEs), exhibit profound quantitative differences. Mammals possess a highly efficient and rapid detoxification system, characterized by high intrinsic clearance values for both oxidative and hydrolytic pathways. This leads to the swift elimination of this compound and its metabolites, thereby conferring a low level of toxicity. In contrast, while insects employ similar enzymatic machinery, the metabolic rates are generally lower, and resistance often arises from the overexpression of specific detoxification enzymes. The sequestration of this compound by GSTs also appears to be a more significant detoxification strategy in insects than in mammals.

This in-depth understanding of the comparative metabolism of this compound is fundamental for the continued development of safe and effective insecticides and for accurately assessing the ecological risks associated with their use. The experimental protocols and data presented herein provide a valuable resource for researchers in the fields of toxicology, entomology, and drug development. Further research is warranted to obtain more comprehensive quantitative data on this compound metabolism in a wider range of insect species to better predict and manage insecticide resistance.

References

- 1. fao.org [fao.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. besjournal.com [besjournal.com]

- 6. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound is metabolized by CYP6FU1, a cytochrome P450 associated with pyrethroid resistance, in Laodelphax striatellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione S-transferase in the defence against pyrethroids in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of this compound metabolism by rat plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Deltamethrin: A Technical Guide

An In-depth Examination of Deltamethrin's Persistence and Breakdown in Soil and Aquatic Systems

This compound, a synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] However, its introduction into the environment necessitates a thorough understanding of its fate and degradation to assess potential ecological risks.[3] This technical guide provides a comprehensive overview of the environmental persistence, degradation pathways, and influencing factors of this compound in soil and water, intended for researchers, scientists, and professionals in drug development and environmental science.

This compound Degradation in Soil

The persistence of this compound in soil is highly variable, influenced by a combination of biotic and abiotic factors. The primary mechanisms of degradation include microbial action, hydrolysis, and photolysis.[4][5]

Half-Life in Soil

The half-life of this compound in soil is a critical parameter for assessing its environmental persistence. It is significantly affected by soil type, organic matter content, moisture, temperature, and microbial activity.[6] Reported half-life values exhibit a wide range, reflecting the diversity of environmental conditions.[6]

| Condition | Soil Type | Half-Life (Days) | Reference(s) |

| Aerobic Laboratory | Sandy Loam or Silt Loam | 11 - 72 | [4][6][7] |

| Anaerobic Laboratory | Not Specified | 31 - 36 | [4][6] |

| Terrestrial Field Dissipation | Various | 5.7 - 209 | [4][6] |

| Indoor Laboratory | Not Specified | 33.6 (4.8 weeks) | [4] |

| Organic Soil (Laboratory) | Organic | 72 | [8][9] |

| Riparian Wetland Soil | Not Specified | 27 - 291 | [10] |

Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through several key pathways, primarily initiated by the cleavage of the ester bond.[11] This results in the formation of two major initial metabolites: 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) and 3-phenoxybenzoic acid (PBA) from the subsequent breakdown of an unstable cyanohydrin intermediate.[4][11][12] Further degradation of these primary metabolites can occur. Microbial degradation is a principal pathway for this compound breakdown in the environment.[1] Studies have shown that degradation is slower under sterile conditions, highlighting the important role of soil microorganisms.[1]

Key soil metabolites include:

-

Parent Compound: this compound

-

Primary Metabolites:

-

Further Degradation Products: In some studies, further breakdown to compounds like benzene (B151609) dicarboxylic acid, benzene, and propane (B168953) has been observed.[1] A co-culture of specific bacterial strains has been shown to degrade this compound to 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol.[13]

Factors Influencing Soil Degradation

Several environmental factors significantly influence the rate of this compound degradation in soil:

-

Soil Properties: this compound is more persistent in soils with high organic matter or clay content due to its strong adsorption to soil particles, which can reduce its bioavailability for microbial degradation.[4][7] It is considered to be relatively immobile in soils.[4]

-

pH: The rate of hydrolysis is pH-dependent.

-

Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase microbial activity, leading to faster degradation.

-

Oxygen Status: Degradation rates can differ between aerobic and anaerobic conditions.[4][6]

-

Nitrate Presence: In one study on riparian wetland soil, the presence of nitrates had an inhibitory effect on this compound degradation.[10]

This compound Degradation in Water

In aquatic environments, this compound is generally non-persistent in the water column due to rapid degradation and partitioning to sediment. The main degradation processes are hydrolysis, photolysis, and microbial action.[4]

Half-Life in Water

The half-life of this compound in water is typically much shorter than in soil.

| Condition | pH | Half-Life | Primary Metabolite | Reference(s) |

| Aquatic Environment | Not specified | 8 - 48 hours | Br2CA | [4][14] |

| Aquatic Environment | Not specified | 1 - 4 hours | Not specified | [4] |

| Hydrolysis | 5 and 7 | Stable | - | [4][15] |

| Hydrolysis | 9 | 2.5 days | - | [4][16] |

| Aqueous Photolysis | Not specified | Stable over 30 days (direct) | - | [4] |

| Pond Water | Not specified | 2 - 4 hours | - | [17] |

Degradation Pathways and Metabolites

Similar to soil, the primary degradation pathway in water involves the cleavage of the ester linkage.

-

Hydrolysis: this compound is stable to hydrolysis at acidic and neutral pH (pH 5 and 7) but hydrolyzes under alkaline conditions (pH 9), with an average half-life of 2.5 days.[4][16] The primary hydrolysis product is Br2CA.[4]

-

Photolysis: While stable to direct aqueous photolysis in one 30-day study, other studies indicate that sunlight can induce photochemical conversion to various stereoisomers, some of which are inactive.[4][18] UV irradiation can lead to ester cleavage, photooxidation, photoisomerization, decyanation, and dehalogenation.[11][19][20]

-

Microbial Degradation: Microorganisms in the water and sediment play a role in the breakdown of this compound.

-

Sorption: this compound has a strong tendency to adsorb to suspended particles and sediment, which removes it from the water column and can make it more persistent in the sediment phase.[4] Maximum levels in sediment were observed 48 hours after application in one study, with this compound still detectable after 306 days.[4]

Major metabolites in water are similar to those in soil, with Br2CA being a primary product.[4]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the environmental fate of this compound. Below are generalized protocols for key experiments.

Soil Degradation Study (Aerobic)

This protocol is a generalized representation of laboratory incubation studies.

-

Soil Collection and Preparation:

-

Collect soil from a relevant location, typically from the top 0-20 cm layer.

-

Sieve the soil (e.g., 2 mm mesh) to remove stones and large organic debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a specific level, often 40-60% of its maximum water holding capacity.

-

-

Application of this compound:

-

Use radiolabeled this compound (e.g., ¹⁴C-labeled) to facilitate tracking of the parent compound and its metabolites.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply the this compound solution to the soil samples to achieve the desired concentration. Ensure homogenous mixing.

-

-

Incubation:

-

Place the treated soil samples into incubation vessels (microcosms).

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring a continuous flow of humidified air. Trap evolved ¹⁴CO₂ using a suitable trapping solution (e.g., potassium hydroxide) to quantify mineralization.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract the soil samples using an appropriate solvent or combination of solvents (e.g., acetonitrile/water, methanol).

-

Analyze the extracts for the parent this compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

Analyze the CO₂ trapping solution to determine the extent of mineralization.

-

Water/Sediment Degradation Study

-

System Preparation:

-

Collect water and sediment from a natural source (e.g., pond, river).

-

Allow the system to equilibrate in the laboratory under controlled conditions (temperature, light/dark cycle).

-

-

Application:

-

Apply ¹⁴C-labeled this compound to the water surface.

-

-

Incubation:

-

Incubate the systems under defined conditions. Parallel experiments can be run to assess photolysis (natural or simulated sunlight) and hydrolysis/microbial degradation (dark).

-

-

Sampling and Analysis:

-

At various time points, sample the water and sediment separately.

-

Analyze the water phase directly or after extraction for this compound and metabolites.

-

Extract the sediment samples and analyze the extracts.

-

Quantify bound residues in the sediment.

-

Analytical techniques are similar to those used in soil studies (HPLC, LC-MS).

-

Conclusion

The environmental fate of this compound is characterized by moderate to low persistence in soil and low persistence in the water column. Its strong adsorption to soil and sediment is a key factor controlling its distribution and bioavailability. Degradation occurs through a combination of microbial, hydrolytic, and photolytic processes, leading to the formation of metabolites such as Br2CA and PBA. The wide range of reported half-lives underscores the critical importance of considering specific environmental conditions when assessing the potential risks associated with this compound use. Standardized and detailed experimental protocols are essential for generating reliable and comparable data on its environmental behavior.

References

- 1. ijcmas.com [ijcmas.com]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. Overview of this compound residues and toxic effects in the global environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Technical Fact Sheet [npic.orst.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. revues.imist.ma [revues.imist.ma]

- 8. This compound (EHC 97, 1990) [inchem.org]

- 9. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound Degradation and Soil Microbial Activity in a Riparian Wetland Soil | Publicación [silice.csic.es]

- 11. New Insights into the Degradation Path of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound degradation and effects on soil microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of this compound degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. piat.org.nz [piat.org.nz]

- 15. This compound (Ref: OMS 1998) [sitem.herts.ac.uk]

- 16. This compound | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. DSpace [iris.who.int]

- 18. iwaponline.com [iwaponline.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Deltamethrin's Neurotoxic Footprint: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its potent insecticidal properties.[1] Its mechanism of action primarily involves the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[1] However, the broad-spectrum activity of this compound raises significant concerns about its impact on non-target organisms.[1][2] Growing evidence indicates that this compound can elicit a range of neurotoxic effects in various non-target species, including mammals, fish, amphibians, and beneficial insects like honeybees.[2][3] These effects are not only limited to the primary target, the sodium channels, but also extend to secondary mechanisms such as the induction of oxidative stress, modulation of other ion channels, and interference with neurotransmitter systems.[4][5][6] This technical guide provides a comprehensive overview of the neurotoxic effects of this compound on non-target organisms, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Neurotoxicity Data

The following tables summarize the quantitative data on the neurotoxic effects of this compound across various non-target organisms.

Table 1: Acute Toxicity (LC50) of this compound in Fish Species

| Species | LC50 (96h) | Vehicle/Formulation | Reference |

| Crucian Carp (B13450389) (Carassius auratus) | 10.43 ng/mL | Not Specified | [7] |

| Zebrafish (Danio rerio) | 14.43 µg/L | Not Specified | [8] |

| Hyphessobrycon bifasciatus | 0.082 µg/L | Commercial Formulation | [9] |

| Geophagus brasiliensis | 0.594 µg/L | Commercial Formulation | [9] |

| Nile Tilapia (Oreochromis niloticus) | 0.954 µg/L | Commercial Formulation | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | 0.02 mg/L | Decis (EC 50) | [10] |

| Guppy (Poecilia reticulata) | 5.13 µg/L (48h) | Not Specified | [9] |

| Puntius chrysopterus | 0.0142 mg/L | Not Specified | [10] |

Table 2: Neurobehavioral and Physiological Effects of this compound

| Organism | Endpoint | This compound Concentration | Observed Effect | Reference |

| Zebrafish (Danio rerio) | Swimming Speed | 0.15 - 15 µg/L | Initial hyperactivity followed by a decrease | [8] |

| Zebrafish (Danio rerio) | Locomotor Activity | 0.25 - 0.50 µg/L | Increased locomotor activity | [11] |

| Zebrafish (Danio rerio) | Feeding Behavior | 4 µg/L | Significantly lower feeding rate | [12] |

| Honeybee (Apis mellifera) | Foraging Activity | 500 µg/kg in syrup | Decrease in foraging activity | [13] |

| Honeybee (Apis mellifera) | Waggle Dance | Sublethal dose | Less precise waggle dances | [14] |

| Rat | Motor Coordination | 15 & 150 mg/kg | Significantly reduced | [15] |

| Rat | Acetylcholinesterase Level | 3.855 mg/kg BW | Highly significant increase | [16] |

Table 3: Effects of this compound on Neurochemical and Oxidative Stress Markers

| Organism | Marker | This compound Concentration | Observed Effect | Reference |

| Zebrafish (Danio rerio) | γ-GABA (brain) | 4 µg/L | Significantly reduced | [12] |

| Zebrafish (Danio rerio) | Serotonin (5-HT) (brain) | 4 µg/L | Significantly decreased | [12] |

| Zebrafish (Danio rerio) | Acetylcholinesterase (AChE) | 4 µg/L | Significantly affected | [12] |

| Carp (Cyprinus carpio) | AChE Activity (blood plasma) | 2 µg/L | 20% decrease | [17] |

| Rainbow Trout (Oncorhynchus mykiss) | Superoxide Dismutase (SOD) | 0.033, 0.1, or 0.3 mg/kg | Transient reduction | [18] |

| Rainbow Trout (Oncorhynchus mykiss) | Catalase (CAT) | 0.033, 0.1, or 0.3 mg/kg | Transient reduction | [18] |

| Rat | JAK2 and STAT3 protein expression (brain) | 3.855 mg/kg BW | Significant up-regulation | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative experimental protocols for assessing the neurotoxicity of this compound in zebrafish and honeybees.

Zebrafish (Danio rerio) Neurotoxicity Assessment

This protocol outlines a general procedure for evaluating the acute toxicity, and neurobehavioral and neurochemical effects of this compound on adult zebrafish.

1. Animal Husbandry and Acclimation:

-

Adult zebrafish are obtained from a reputable supplier and housed in a flow-through system.

-

Water quality parameters are maintained at: temperature 27 ± 1°C, pH 7.2-7.6, dissolved oxygen > 7.0 mg/L, and a 14:10 hour light:dark cycle.[12]

-

Fish are acclimated for at least 14 days prior to the experiment and fed a standard diet (e.g., brine shrimp) twice daily.[12]

2. Acute Toxicity Testing (LC50 Determination):

-

The acute toxicity test is performed based on OECD Test Guideline No. 203.[12]

-

A range of this compound concentrations are prepared in the system water. A solvent control (e.g., DMSO) is also included.

-

Groups of zebrafish (e.g., 10 fish per replicate, with multiple replicates) are exposed to each concentration in static or semi-static conditions for 96 hours.

-

Mortality and signs of toxicity (e.g., erratic swimming, loss of equilibrium) are recorded at 24, 48, 72, and 96 hours.

-

The LC50 value and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

3. Neurobehavioral Assessment:

-

Zebrafish are individually placed in observation chambers (e.g., multi-well plates).

-

Following an acclimation period, their swimming behavior (e.g., speed, distance moved, turning rate) is recorded using a video tracking system.

-

Behavioral responses to stimuli (e.g., light/dark transitions) can also be assessed.[11]

-

Data is analyzed to identify significant differences in behavioral parameters between control and this compound-exposed groups.[8]

4. Neurochemical Analysis:

-

Following behavioral assessment, fish are euthanized, and brain tissues are dissected.

-

Tissues are homogenized and used for various biochemical assays.

-

Neurotransmitter levels (e.g., GABA, serotonin) can be quantified using methods like HPLC or ELISA kits.[12]

-

Enzyme activities (e.g., AChE, SOD, CAT) are measured using commercially available assay kits.[12][18]

-

Protein expression of specific signaling molecules (e.g., JAK2, STAT3) can be determined by Western blotting.[16]

Honeybee (Apis mellifera) Neurotoxicity Assessment

This protocol describes a method for evaluating the sublethal neurotoxic effects of this compound on honeybee behavior and learning.

1. Honeybee Collection and Housing:

-

Foragers are collected from the entrance of a healthy, queen-right colony.

-

Bees are housed in cages in a controlled environment (e.g., 25°C, 60% relative humidity) and provided with a sucrose (B13894) solution.

2. This compound Exposure:

-

A stock solution of this compound is prepared in a suitable solvent and then diluted in a sucrose solution to the desired concentrations.[13]

-

Bees are fed the this compound-containing sucrose solution for a specified period. A control group receives only the sucrose solution.

3. Behavioral Assays:

-

Foraging Activity: The number of bees visiting a feeder containing the treated or control syrup is recorded over time.[13]

-

Waggle Dance Analysis: Returning foragers are video-recorded, and the characteristics of their waggle dances (e.g., duration, number of circuits, divergence angle) are analyzed.[14]

-

Olfactory Learning (Proboscis Extension Response - PER):

-

Individual bees are restrained in harnesses.

-

They are subjected to a classical conditioning paradigm where an odor (conditioned stimulus) is paired with a sucrose reward (unconditioned stimulus) to the antennae.

-

The extension of the proboscis in response to the odor is recorded as a learned response.

-

The percentage of bees showing the PER over several trials is used to assess learning and memory.[19]

-

4. Molecular Analysis:

-

After behavioral testing, bee brains can be dissected for molecular analysis.

-

Gene expression of learning and memory-related genes can be quantified using RT-qPCR.[14]

-

Enzyme activities, such as acetylcholinesterase, can be measured spectrophotometrically.[20]

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxicity of this compound in non-target organisms is a multi-faceted process involving several signaling pathways.

Primary Mechanism: Disruption of Voltage-Gated Sodium Channels

The principal mode of action of this compound is its interaction with voltage-gated sodium channels (VGSCs) in nerve cell membranes.[4]

Secondary Mechanisms and Signaling Pathways

Beyond its primary target, this compound induces a cascade of secondary effects that contribute to its overall neurotoxicity.

Oxidative Stress Pathway: this compound exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This can damage cellular components like lipids, proteins, and DNA.

Modulation of Neurotransmitter Systems: this compound can also affect various neurotransmitter systems. For instance, it has been observed to decrease levels of the inhibitory neurotransmitter GABA and the monoamine serotonin, while in some cases increasing the activity of acetylcholinesterase.[12][15][16]

JAK2/STAT3 Signaling Pathway: Some studies have implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in this compound-induced neurotoxicity. Upregulation of JAK2 and STAT3 has been observed, suggesting a role in the inflammatory and apoptotic responses to this compound exposure.[16]

Experimental Workflow Example: Zebrafish Neurotoxicity Study

The following diagram illustrates a typical experimental workflow for assessing the neurotoxic effects of this compound using the zebrafish model.

Conclusion

The data and protocols presented in this guide highlight the significant neurotoxic potential of this compound to a wide range of non-target organisms. The effects extend beyond the primary mechanism of sodium channel disruption to include oxidative stress, and perturbations of key neurotransmitter and signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these multifaceted neurotoxic effects is essential for accurate environmental risk assessment, the development of safer alternatives, and the identification of potential therapeutic interventions for this compound-induced neurotoxicity. The provided experimental frameworks offer a solid foundation for conducting further research to elucidate the intricate mechanisms of this compound's neurotoxicity and to explore potential mitigating strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Pyrethroids on Brain Development and Behavior: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Use of Zebrafish (Danio rerio) Behavioral Responses in Identifying Sublethal Exposures to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eec.ecotoxbrasil.org.br [eec.ecotoxbrasil.org.br]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. Developmental this compound Exposure Causes Persistent Changes in Dopaminergic Gene Expression, Neurochemistry, and Locomotor Activity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of this compound and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of imidacloprid and this compound on associative learning in honeybees under semi-field and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Impairs Honeybees (Apis mellifera) Dancing Communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The relationship between this compound-induced behavioral changes and acetylcholinesterase activity in zebrafish embryos or larvae based on transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and Its Nanoformulations Induce Behavioral Alteration and Toxicity in Rat Brain through Oxidative Stress and JAK2/STAT3 Signaling Pathway | MDPI [mdpi.com]

- 17. In vivo effects of this compound exposure on activity and distribution of molecular forms of carp AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subacute Toxicity Effects of this compound on Oxidative Stress Markers in Rainbow Trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Olfactory Learning Behavior and Mortality of the Honey Bee Apis mellifera jemenitica in Response to Pyrethroid Insecticide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

deltamethrin CAS number and molecular structure

An In-depth Technical Guide to Deltamethrin: CAS Number, Molecular Structure, and Core Mechanisms

This compound is a highly potent, synthetic pyrethroid insecticide belonging to the Type II classification, distinguished by the presence of an α-cyano group.[1][2] First described in 1974, it is composed of a single pure isomer, specifically the [1R,3R (or cis); αS]-isomer of eight possible stereoisomers.[3][4][5]

-

Chemical Abstracts Service (CAS) Number : 52918-63-5[6][7][8]

-

IUPAC Name : (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate[9]

Molecular Structure

(Note: This is a simplified 2D representation. The precise stereochemistry is defined by the IUPAC name.)

Technical Data Summary

This section summarizes the key quantitative data regarding the physicochemical and toxicological properties of this compound.

Physicochemical Properties

Technical grade this compound (≥98% pure) is a white to light beige, odorless crystalline solid.[3][4] It is stable to light and air but unstable in alkaline media.[5]

| Property | Value | Reference |

| Physical State | Crystalline Powder | [2][5] |

| Melting Point | 98-102 °C | [4][5][9] |

| Boiling Point | Decomposes >300 °C | [4][5][9] |

| Water Solubility | <0.002 mg/L (at 20-25 °C) | [3][5] |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (at 25 °C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 5.43 - 6.1 | [3][5] |

| Soil Sorption Coefficient (Koc) | 7.05 x 10⁵ to 3.14 x 10⁶ | [3] |

Toxicological Data (Acute Toxicity)

The acute toxicity of this compound is highly dependent on the vehicle (carrier substance) used for administration, as this affects absorption.[3][4] For instance, oral toxicity is significantly higher when administered in an oily vehicle compared to an aqueous suspension.[4][11]

| Species | Route | Vehicle | LD₅₀ Value (mg/kg body weight) | Reference |

| Rat (female) | Oral | Oily Vehicle | ~30 - 31 mg/kg | [4][12] |

| Rat (male) | Oral | Oily Vehicle | ~50 - 52 mg/kg | [4][12] |

| Rat | Oral | Aqueous Suspension | >5000 mg/kg | [3][12] |

| Mouse (female) | Oral | 10% Gum-Arabic | 3.45 g/kg (3450 mg/kg) | [11] |

| Mouse (male) | Oral | 10% Gum-Arabic | 5.54 g/kg (5540 mg/kg) | [11] |

| Rabbit | Dermal | - | >2000 mg/kg | [3] |

| Rat | Dermal | - | 700 to >2940 mg/kg | [3] |

| Dog | Intravenous | Glycerol Formal | 3.44 mg/kg | [11] |

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Sodium Channel Modulation

The primary mode of action for this compound, like other pyrethroids, is the disruption of normal nerve signal production and conduction.[1][3] As a Type II pyrethroid, its α-cyano group is key to its potent neurotoxic effects.[1][13] It acts on the voltage-gated sodium channels in nerve cell membranes, delaying the closing of the activation gate.[3][13] This leads to a long-lasting inhibition of the sodium channel, resulting in prolonged permeability to sodium ions.[1][3] The consequence is a series of repetitive nerve signals in sensory organs and muscles, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][14]

References

- 1. researchgate.net [researchgate.net]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. This compound Technical Fact Sheet [npic.orst.edu]

- 4. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound (EHC 97, 1990) [inchem.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound - OEHHA [oehha.ca.gov]

- 8. scbt.com [scbt.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Toxicological studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [inchem.org]

- 13. termirepel.com [termirepel.com]

- 14. m.youtube.com [m.youtube.com]

Deltamethrin's Neurotoxic Footprint: An In-depth Technical Guide on Neuronal Apoptosis and Dopamine Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a type II pyrethroid insecticide, is extensively used in agriculture and public health, leading to widespread environmental and human exposure. Growing evidence indicates its neurotoxic potential, specifically its capacity to induce neuronal apoptosis and disrupt dopaminergic signaling. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways. Understanding these processes is crucial for assessing the risks associated with this compound exposure and for the development of potential therapeutic interventions.

This compound and Neuronal Apoptosis

This compound has been shown to trigger apoptotic cell death in various neuronal models, both in vitro and in vivo.[1] The primary mechanisms implicated are the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to the activation of caspase-dependent apoptotic pathways.[1][2]

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound disrupts neuronal calcium homeostasis by prolonging the opening of voltage-gated sodium channels, leading to an influx of Na+ and subsequent depolarization, which in turn causes excessive Ca2+ influx.[2] This calcium overload triggers the ER stress response, characterized by the upregulation of key stress sensor proteins.[2][3]

Mitochondria-Mediated Apoptosis

Chronic exposure to this compound can also lead to mitochondrial dysfunction.[2] This is characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[4] Studies have shown that this compound can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5]

Quantitative Data on Neuronal Apoptosis

| Parameter | Cell/Tissue Type | This compound Concentration | Exposure Time | Observation | Reference |

| DNA Fragmentation | SK-N-AS neuroblastoma | 100 nM - 5 µM | 24 - 48 h | Time- and dose-dependent increase (21-300%) | [2] |

| Cell Viability (LDH release) | SK-N-AS neuroblastoma | 10 µM and above | 48 h | Time- and dose-dependent cell death | [2] |

| Neuronal Viability (MTT assay) | Cultured cortical neurons | 100 and 1000 nM | 24, 48, 72 h | Time- and dose-dependent decrease | [5] |

| CHOP Protein Expression | Mouse Mixed Glial Cells (MMCs) | 1 and 5 µM | 24 h | 204% and 230% increase, respectively | [3] |

| CHOP Protein Expression | Mouse Mixed Glial Cells (MMCs) | 1 and 5 µM | 48 h | 273% and 336% increase, respectively | [3] |

| p53 and Bax Expression | Cultured cortical neurons | 100 nM | 24, 48, 72 h | Dramatic increase | [5] |

| Bcl-2 Expression | Cultured cortical neurons | 100 nM | 24, 48, 72 h | Significant reduction | [5] |

| Apoptotic Cells (Annexin V) | Murine thymocytes | 10 - 50 µM | 18 h | Increase from 18.6% to 35.21% | [6] |

This compound and Dopamine (B1211576) Release

The dopaminergic system is a significant target of this compound neurotoxicity. Exposure to this compound can lead to alterations in dopamine levels, its metabolites, and the expression of dopamine receptors, which may contribute to behavioral abnormalities.[7]

Effects on Dopamine Levels and Metabolism

Studies have shown that this compound can decrease the levels of dopamine in neuronal cells. This reduction may be linked to the inhibition of dopamine biosynthesis, potentially through decreased synthesis of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine production.

Impact on Dopamine Receptors

Developmental exposure to this compound has been shown to cause persistent changes in the expression of dopamine receptors. For instance, a decrease in D1 dopamine receptor (drd1) transcript levels has been observed in zebrafish embryos exposed to this compound.[7]

Quantitative Data on Dopamine Dysregulation

| Parameter | Animal/Cell Model | This compound Dose/Concentration | Exposure Duration | Observation | Reference |

| Dopamine Levels | PC12 cells | 10⁻⁴ M to 10⁻⁶ M | 3 h or 12 h | Decreased dopamine levels | |

| Tyrosine Hydroxylase (TH) mRNA and Protein | PC12 cells | 10⁻⁴ M to 10⁻⁶ M | 3 h or 12 h | Decreased TH mRNA and protein levels | |

| D1 Dopamine Receptor (drd1) Transcript Levels | Zebrafish embryos | 0.33 and 0.50 µg/l | 3 - 72 hpf | 1.3-fold decrease | [7] |